2-(2-methoxypropan-2-yl)-4-oxo-5H-pyrimidine-5-carboxylic acid
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Overview
Description
. This compound features a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of the methoxypropan-2-yl group and the carboxylic acid functionality adds to its chemical versatility and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxypropan-2-yl)-4-oxo-5H-pyrimidine-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of a suitable pyrimidine precursor with methoxypropan-2-yl bromide in the presence of a base such as potassium carbonate in anhydrous dimethylformamide (DMF) at room temperature . The reaction is monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxypropan-2-yl)-4-oxo-5H-pyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxypropan-2-yl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-Methoxypropan-2-yl)-4-oxo-5H-pyrimidine-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-methoxypropan-2-yl)-4-oxo-5H-pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methoxypropan-2-yl derivatives: Compounds with similar methoxypropan-2-yl groups, such as 2-(2-methoxypropan-2-yl)oxirane.
Pyrimidine derivatives: Compounds with similar pyrimidine rings, such as pyrrolopyrazine derivatives.
Uniqueness
2-(2-Methoxypropan-2-yl)-4-oxo-5H-pyrimidine-5-carboxylic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H12N2O4 |
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Molecular Weight |
212.20 g/mol |
IUPAC Name |
2-(2-methoxypropan-2-yl)-4-oxo-5H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H12N2O4/c1-9(2,15-3)8-10-4-5(7(13)14)6(12)11-8/h4-5H,1-3H3,(H,13,14) |
InChI Key |
VZMLVUHKUJRAAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC(=O)C(C=N1)C(=O)O)OC |
Origin of Product |
United States |
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